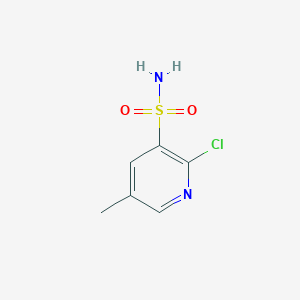

2-Chloro-5-methylpyridine-3-sulfonamide

Description

Properties

IUPAC Name |

2-chloro-5-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSNPCWSHIBMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-5-methylpyridine Core

The foundational step in synthesizing 2-Chloro-5-methylpyridine-3-sulfonamide is the preparation of 2-chloro-5-methylpyridine, which can be achieved via chlorination of a dihalo intermediate.

Key Process (Patent US4612377A):

- Starting Material: 2-oxo-5-methyl-5,6-dichloropiperidine (a dihalo compound).

- Chlorinating Agents: Phosphorus oxychloride (POCl3) or phosgene are preferred.

- Solvent: High boiling chlorinated aromatic hydrocarbons, especially 1,2,4-trichlorobenzene, are used to dissolve the dihalo compound.

- Reaction Conditions:

- Temperature: 80°C to 130°C, ideally around 120°C.

- Chlorinating agent is used in stoichiometric excess (up to 70 mole %, preferably 50% excess).

- Addition time of chlorinating agent ranges from 0.5 to 10 hours, typically 1 to 2 hours.

- After addition, the mixture is maintained at elevated temperature for 5 to 6 hours to complete the reaction.

- Outcome: The dihalo compound is converted directly to 2-chloro-5-methylpyridine in a single step, improving efficiency over previous two-step methods involving dehydrohalogenation followed by chlorination.

Process Summary Table:

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-oxo-5-methyl-5,6-dichloropiperidine | Starting material | Dihalo compound (I) |

| 2 | Phosphorus oxychloride (POCl3) (50% excess) | Chlorination agent | Stoichiometric excess improves yield |

| 3 | 1,2,4-Trichlorobenzene solvent | High boiling solvent | Preferred for solubility and thermal stability |

| 4 | 80–130°C (optimum 120°C), 1–2 h addition + 5–6 h hold | Reaction conditions | Ensures complete conversion |

| 5 | Workup: washing, separation | Isolation of product | Product solution can be used directly for further steps |

This method allows for a streamlined and scalable synthesis of the chlorinated pyridine core essential for subsequent sulfonamide formation.

Introduction of the Sulfonamide Group at the 3-Position

The sulfonamide group (-SO2NH2) is introduced at the 3-position of the chlorinated pyridine ring through sulfonation followed by amination.

- Sulfonation: The 3-position of 2-chloro-5-methylpyridine is sulfonated using sulfonating agents such as chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3).

- Reaction Conditions: Typically performed under controlled temperature conditions to avoid over-sulfonation or degradation.

- Amination: The sulfonyl chloride intermediate formed is reacted with ammonia or a primary amine to yield the sulfonamide.

- Solvent: Organic solvents like dichloromethane or chlorinated aromatics may be used to facilitate sulfonation and amination.

- Purification: The product is purified by crystallization or extraction techniques to obtain pure this compound.

While detailed experimental parameters specific to this compound are scarce in the public domain, this approach is consistent with standard sulfonamide synthesis protocols in heterocyclic chemistry.

Summary Table of Preparation Steps

| Stage | Reagents/Conditions | Product/Intermediate | Key Notes |

|---|---|---|---|

| Preparation of dihalo compound | Chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone with Cl2 at 50–60°C in 1,2,4-trichlorobenzene | 2-oxo-5-methyl-5,6-dichloropiperidine (dihalo compound) | Intermediate for chlorination |

| Chlorination of dihalo compound | POCl3 (50% excess), 1,2,4-trichlorobenzene, 80–130°C, 1–2 h addition + 5–6 h hold | 2-chloro-5-methylpyridine | Single-step chlorination process |

| Sulfonation | Chlorosulfonic acid or SO3, controlled temperature | 3-sulfonyl chloride intermediate | Position-selective sulfonation |

| Amination | Ammonia or primary amine | This compound | Formation of sulfonamide group |

Research Findings and Analysis

- The single-step chlorination of the dihalo compound to 2-chloro-5-methylpyridine represents an improvement over older multi-step methods, enhancing efficiency and yield.

- Use of 1,2,4-trichlorobenzene as a solvent is critical due to its high boiling point and chemical inertness, allowing reactions at elevated temperatures without solvent degradation.

- Excess chlorinating agent (up to 70 mole %) ensures complete conversion but requires careful control to avoid side reactions.

- The sulfonation step must be carefully controlled to avoid polysulfonation or ring degradation, which can reduce yield and purity.

- The sulfonamide formation via reaction with ammonia is a well-established method, typically yielding high purity products suitable for further applications.

- The overall synthetic route is amenable to scale-up for industrial production due to the use of robust reagents and solvents.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-5-methylpyridine-3-sulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for pharmaceuticals and agrochemicals. The compound can be synthesized through the chlorination of 5-methylpyridine followed by sulfonation. This process typically involves:

- Chlorination : Reacting 5-methylpyridine with chlorine gas in the presence of a catalyst (e.g., iron(III) chloride) introduces a chlorine atom at the second position.

- Sulfonation : The chlorinated product is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group at the third position.

Biological Research

Potential Biological Activities

Research into this compound has revealed its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. The sulfonamide group mimics para-aminobenzoic acid (PABA), which can inhibit folic acid synthesis in bacteria, leading to antimicrobial effects. This mechanism underlines its relevance in drug development and biological research .

Case Studies

- Antimicrobial Activity : Studies have shown that compounds with similar sulfonamide structures exhibit significant antibacterial properties against various pathogens, including those responsible for urinary tract infections and respiratory diseases .

- Inflammation Modulation : Research has indicated that sulfonamides can also play a role in modulating inflammatory responses, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .

Medicinal Applications

Precursor for Drug Development

The compound is explored as a precursor in the development of new therapeutic agents. Its ability to interact with biological targets makes it an attractive candidate for drug design aimed at specific molecular pathways involved in disease processes .

Pharmaceutical Formulations

this compound may be incorporated into formulations targeting various diseases, including bacterial infections and inflammatory conditions. Its structural features allow for modifications that enhance efficacy and reduce side effects .

Industrial Uses

Production of Specialty Chemicals

In addition to its applications in research and medicine, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties facilitate the development of products with specific characteristics tailored to industrial needs.

Mechanism of Action

The mechanism by which 2-Chloro-5-methylpyridine-3-sulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can inhibit the synthesis of folic acid in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-Chloro-5-methylpyridine-3-sulfonamide and are discussed based on available

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Not Provided | Cl (C2), CH₃ (C5), SO₂NH₂ (C3) | ~219.6* |

| 2-((2-Fluoro-5-methylphenyl)amino)pyridine-3-sulfonamide | 1340852-20-1 | F (C2 of phenyl), CH₃ (C5 of phenyl), SO₂NH₂ (C3) | 281.31 |

| 2-Fluoro-5-(methylthio)pyridine | 1037764-83-2 | F (C2), SCH₃ (C5) | 143.18 |

*Calculated based on molecular formula.

Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

- This compound: The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions. The sulfonamide group enables hydrogen bonding with biological targets (e.g., carbonic anhydrases) .

- 2-((2-Fluoro-5-methylphenyl)amino)pyridine-3-sulfonamide (CAS 1340852-20-1): The fluoro-phenylamino group introduces steric bulk and additional hydrogen-bonding capacity. This modification may enhance selectivity for tyrosine kinase or protease targets compared to the parent compound .

- 2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2): The methylthio group (SCH₃) increases lipophilicity and may act as a metabolic soft spot.

Physicochemical Properties

- Solubility : Sulfonamide-containing analogs (e.g., CAS 1340852-20-1) are expected to exhibit higher aqueous solubility due to polar functional groups, whereas methylthio derivatives (e.g., CAS 1037764-83-2) are more lipid-soluble.

- Stability : The chlorine atom in this compound may confer greater stability under acidic conditions compared to fluorine-substituted analogs.

Research Findings and Limitations

- Synthetic Challenges : Sulfonamide installation in pyridine derivatives often requires harsh conditions (e.g., chlorosulfonation), impacting yield .

- Biological Activity: Preliminary studies suggest that sulfonamide analogs exhibit higher inhibitory potency against carbonic anhydrase isoforms compared to non-sulfonamide derivatives.

- Data Gaps: Limited experimental data (e.g., IC₅₀ values, pharmacokinetic profiles) are available for direct comparison. Current insights are inferred from structural analogs and substituent trends .

Biological Activity

2-Chloro-5-methylpyridine-3-sulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, highlighting its potential applications in drug development and therapeutic interventions.

This compound possesses unique biochemical properties that contribute to its biological activity. The sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), which is crucial for inhibiting folic acid synthesis in bacteria, thereby exhibiting antimicrobial properties . Additionally, this compound serves as an intermediate in synthesizing various organic molecules and pharmaceuticals.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈ClN₃O₂S |

| CAS Number | 1208081-46-2 |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 7.4 (indicates weak acidity) |

| Reactivity | Electrophilic due to the sulfonamide group |

Antimicrobial Effects

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves competitive inhibition of enzymes involved in folic acid synthesis, which is essential for bacterial growth.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties . Studies indicate that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Study: Inhibition of Cancer Cell Proliferation

A study focusing on the effects of this compound on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation. The mechanism was linked to alterations in cell signaling pathways and gene expression related to apoptosis and cell cycle regulation.

Table 2: Summary of Case Study Findings

| Parameter | Observation |

|---|---|

| Cell Line | MDA-MB-231 (Breast Cancer) |

| Concentration Range | 10 µM to 100 µM |

| Effect | Significant inhibition of proliferation (up to 70%) |

| Mechanism | Inhibition of cell cycle progression and induction of apoptosis |

Molecular Mechanisms

The biological effects of this compound are mediated through several molecular mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in nucleotide synthesis, affecting DNA replication and transcription processes.

- Electrophilic Interactions : Its electrophilic nature allows it to react with nucleophiles on proteins and nucleic acids, leading to functional modifications.

- Impact on Signaling Pathways : It alters various signaling pathways, influencing cellular metabolism and function.

Dosage Effects in Animal Models

Dosage plays a critical role in the biological activity of this compound.

Table 3: Dosage Effects Observed in Animal Studies

| Dosage Range | Biological Effect |

|---|---|

| Low Doses (1-10 mg/kg) | Minimal impact on health |

| Moderate Doses (10-50 mg/kg) | Observable therapeutic effects without toxicity |

| High Doses (>50 mg/kg) | Associated with liver toxicity and immunosuppression |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-methylpyridine-3-sulfonamide, and how can by-product formation be minimized?

- Methodological Answer : The synthesis of 2-chloro-5-methylpyridine derivatives often involves chlorination of 3-methylpyridine-N-oxide using agents like phthalyl chloride. Evidence suggests that adjusting reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of triethylamine) can reduce isomer by-products (e.g., 2-chloro-3-methylpyridine). For example, using dichloromethane as a solvent and slow addition of chlorinating agents improved yield to 85% with 84% target product purity . Column chromatography or fractional crystallization is recommended for isolating the desired sulfonamide derivative.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish between regioisomers. Infrared (IR) spectroscopy identifies sulfonamide (-SO₂NH₂) and aromatic C-Cl stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : The compound’s chlorinated and sulfonamide groups necessitate strict safety protocols. Use nitrile gloves, lab coats, and fume hoods during handling. Store in amber vials under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis or oxidation. Waste containing chlorinated by-products must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do substituent positions (chloro, methyl, sulfonamide) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonamide group at position 3 enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution at position 2 or 5. Computational studies (e.g., density functional theory, DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals. Experimental validation via reactions with amines or thiols under varying pH conditions is advised .

Q. What strategies can separate this compound from its regioisomers (e.g., 2-chloro-3-methylpyridine derivatives)?

- Methodological Answer : Advanced separation techniques include chiral HPLC using a cellulose-based column with a hexane/isopropanol gradient. Alternatively, crystallization in ethanol/water mixtures exploits differences in solubility between isomers. Monitoring via LC-MS ensures purity thresholds >98% .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can screen for potential targets (e.g., enzyme active sites). Use PubChem data to parameterize force fields for sulfonamide interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition or antimicrobial activity) .

Q. What are the mechanistic pathways for degradation of this compound under environmental or physiological conditions?

- Methodological Answer : Accelerated stability studies under varied pH, temperature, and UV exposure identify degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) tracks hydrolytic or oxidative by-products. Quantum mechanical calculations (e.g., Gaussian) model transition states for hydrolysis pathways .

Q. How can structure-activity relationship (SAR) studies optimize the sulfonamide moiety for enhanced pharmacological properties?

- Methodological Answer : Synthesize analogs with modifications at the sulfonamide group (e.g., alkylation, fluorination) and evaluate solubility, logP, and binding affinity. Use in vitro models (e.g., cell-based assays for cytotoxicity or target engagement) paired with molecular dynamics simulations to correlate structural changes with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.